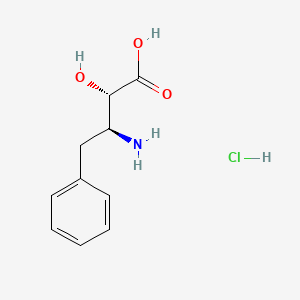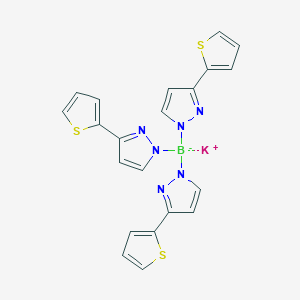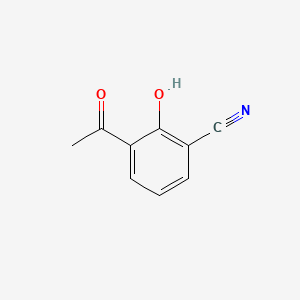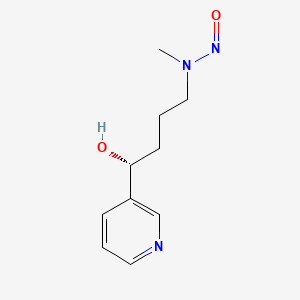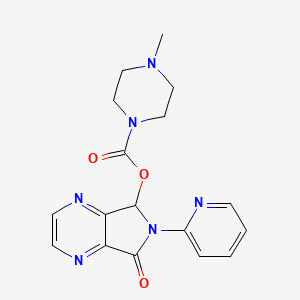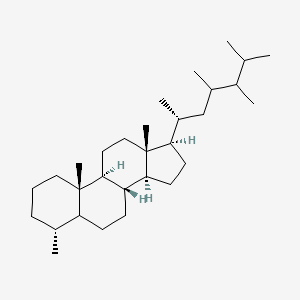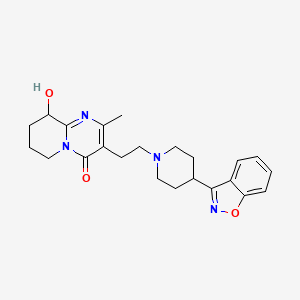
trans-2-Nonenal-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-Nonenal-D4 is a deuterated form of trans-2-nonenal, a long-chain aliphatic aldehyde containing nine carbons and an unsaturated bond. This compound is primarily known for its role in contributing to the odor associated with aging, often described as greasy and grassy . The deuterated version, this compound, is used in scientific research for various analytical purposes due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trans-2-Nonenal-D4 can be synthesized through the deuteration of trans-2-nonenal. The process involves the selective replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under controlled conditions to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced chemical synthesis techniques, including catalytic hydrogenation with deuterium gas. The process requires precise control of reaction parameters such as temperature, pressure, and catalyst selection to achieve high yields and purity of the deuterated compound .
Analyse Des Réactions Chimiques
Types of Reactions: Trans-2-Nonenal-D4 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Addition Reactions: The double bond in the molecule can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Addition Reactions: Reagents like hydrogen bromide and hydrogen chloride can be used under acidic conditions.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: 2-Nonenol.
Addition Reactions: Halogenated derivatives of nonenal.
Applications De Recherche Scientifique
Trans-2-Nonenal-D4 has several applications in scientific research:
Mécanisme D'action
Trans-2-Nonenal-D4 exerts its effects primarily through its interaction with cellular macromolecules. The aldehyde group in the molecule can form covalent adducts with proteins and nucleic acids, leading to the modulation of various cellular signaling pathways. These interactions can influence processes such as cell proliferation, differentiation, and apoptosis . The compound’s reactivity is attributed to its electrophilic nature, which allows it to form stable adducts with nucleophilic sites on biomolecules .
Comparaison Avec Des Composés Similaires
Trans-2-Nonenal: The non-deuterated form, known for its role in aging-related body odor.
4-Hydroxy-Trans-2-Nonenal: A related compound involved in oxidative stress and lipid peroxidation.
Trans-2,cis-6-Nonadienal: Another unsaturated aldehyde with similar structural features.
Uniqueness: Trans-2-Nonenal-D4 is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. This allows for precise tracking and quantification in various analytical applications, providing insights into the metabolic pathways and biochemical processes involving nonenal.
Propriétés
Numéro CAS |
221681-22-7 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
144.25 |
Nom IUPAC |
(E)-8,8,9,9-tetradeuterionon-2-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+/i1D2,2D2 |
Clé InChI |
BSAIUMLZVGUGKX-HWABDELCSA-N |
SMILES |
CCCCCCC=CC=O |
Synonymes |
(2E)-2-Nonenal-8,8,9,9-D4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


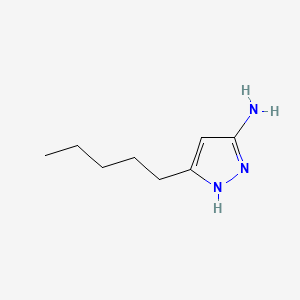
![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)
